N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
説明
BenchChem offers high-quality N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-17-11-9-16(10-12-17)21-19-7-5-13-25(19)14-15-26(21)23(27)24-18-6-4-8-20(29-2)22(18)30-3/h4-13,21H,14-15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXOIIBBYSFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on various research findings.
Structure and Properties
The compound features a complex molecular structure characterized by a dihydropyrrolo[1,2-a]pyrazine core with methoxy-substituted phenyl groups. Its chemical formula is , and it has been synthesized through various methods that emphasize its pharmacological potential.
NMDA Receptor Modulation
Research indicates that compounds similar to N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide may act as positive allosteric modulators (PAMs) of N-Methyl-D-Aspartate receptors (NMDARs). These receptors are crucial for synaptic plasticity and memory function. Dysfunction in NMDARs is linked to several neurological conditions such as schizophrenia and Alzheimer's disease . The compound's ability to enhance NMDAR activity could provide therapeutic avenues for these disorders.
Anti-inflammatory Effects
Preliminary studies have shown that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant anti-inflammatory properties. For instance, in vitro assays demonstrated that certain derivatives inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways. The half-maximal inhibitory concentration (IC50) values for these derivatives ranged from 19.45 μM to 42.1 μM against COX-2, indicating moderate potency compared to standard anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
In a study examining the neuroprotective potential of similar compounds, it was found that they could mitigate excitotoxicity in neuronal cultures exposed to glutamate. This suggests that N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide may offer protective effects against neurodegeneration by modulating glutamatergic signaling pathways .
Summary Table of Biological Activities
Q & A
Q. Substituent Introduction :
- Attach the 4-methoxyphenyl group via Suzuki-Miyaura coupling using arylboronic acids and Pd(PPh₃)₄ .
- Introduce the 2,3-dimethoxyphenyl carboxamide moiety via amide coupling (e.g., EDC/HOBt activation) .
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (MeOH/CH₂Cl₂) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions and core structure (e.g., dihydropyrrolo[1,2-a]pyrazine protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (calc. for C₂₄H₂₇N₃O₅: 437.19 g/mol) .
- HPLC : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer : Preliminary studies on analogous pyrrolo[1,2-a]pyrazines suggest:
- CNS Modulation : Interaction with serotonin or dopamine receptors via molecular docking simulations .
- Enzyme Inhibition : Competitive inhibition of kinases (e.g., MAPK) measured via fluorescence-based assays (IC₅₀ values in µM range) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and regioselectivity?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for cyclization step .
- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and byproducts .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Deuterated Solvent Trials : Re-run NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm substituent orientation on the aromatic rings .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure (if single crystals are obtainable) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified methoxy groups (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy phenyl) .
- Biological Assays : Compare IC₅₀ values across analogs in kinase inhibition assays .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .
Q. How to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect degradation products .
- Plasma Stability : Test in human plasma (37°C, 1h) using LC-MS to quantify intact compound .
Q. What methodologies are employed to separate enantiomers (if applicable)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
